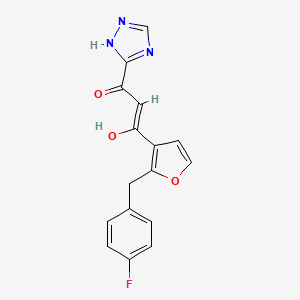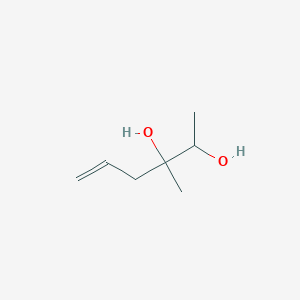
5-Hexene-2,3-diol, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexene-2,3-diol, 3-methyl- is an organic compound with the molecular formula C7H14O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, and it also features a double bond in its structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexene-2,3-diol, 3-methyl- typically involves the hydroxylation of alkenes. One common method is the dihydroxylation of 3-methyl-1,4-pentadiene using osmium tetroxide (OsO4) as a catalyst, followed by reduction with sodium bisulfite (NaHSO3) to yield the diol .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-Hexene-2,3-diol, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated diols.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
5-Hexene-2,3-diol, 3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism by which 5-Hexene-2,3-diol, 3-methyl- exerts its effects involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups and a double bond. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating reactions such as oxidation, reduction, and substitution.
Comparación Con Compuestos Similares
Similar Compounds
3-Hexene-2,5-diol: Another diol with a similar structure but different positioning of hydroxyl groups.
2,5-Dimethyl-2,5-hexanediol: A diol with methyl groups at different positions.
3-Methyl-3-buten-1-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
5-Hexene-2,3-diol, 3-methyl- is unique due to its specific arrangement of hydroxyl groups and the presence of a double bond, which imparts distinct reactivity and properties compared to other similar compounds.
Propiedades
Número CAS |
505904-74-5 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
3-methylhex-5-ene-2,3-diol |
InChI |
InChI=1S/C7H14O2/c1-4-5-7(3,9)6(2)8/h4,6,8-9H,1,5H2,2-3H3 |
Clave InChI |
SMWGFKITEMKAGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(CC=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
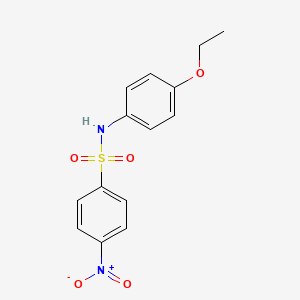
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239344.png)
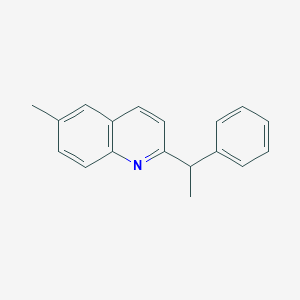
![2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane](/img/structure/B14239361.png)

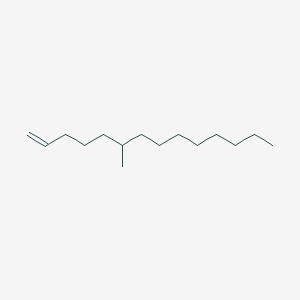
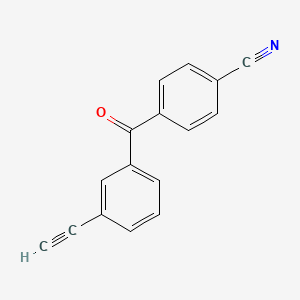
![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
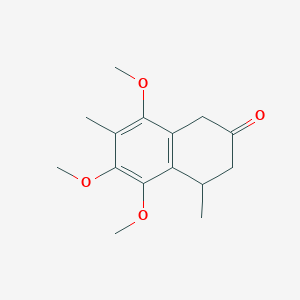
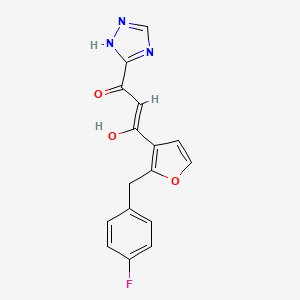

![2-[6-(4,6-Diphenylpyridin-2-yl)pyridin-2-yl]-4,6-diphenylpyridine](/img/structure/B14239407.png)
